2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile
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Overview
Description
2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile and ammonium acetate in the presence of a suitable catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile.
Reduction: 2-(3-Methoxyphenyl)pyrimidine-5-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile exerts its effects is primarily through the inhibition of specific enzymes. For instance, it has been shown to act as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile
- 2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile
- 2-(3-Methoxyphenyl)pyrimidine-4-carbonitrile
Uniqueness
2-(3-Methoxyphenyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the 3-position of the phenyl ring and the nitrile group at the 5-position of the pyrimidine ring contribute to its potent anticancer properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H9N3O |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-16-11-4-2-3-10(5-11)12-14-7-9(6-13)8-15-12/h2-5,7-8H,1H3 |
InChI Key |
WCPDHWWOZODAJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
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